molecular formula C30H48O4 B13924698 Kuguacin R

Kuguacin R

Cat. No.: B13924698
M. Wt: 472.7 g/mol
InChI Key: PAZKUEDDPDHJSO-AZDSEBKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kuguacin R is typically isolated from the stems and leaves of Momordica charantia. The extraction process involves the use of ethanol to obtain a mixture of kuguacins, which are then separated and purified using chromatographic techniques . The synthetic routes for kuguacins, including this compound, often involve complex organic synthesis methods that require precise reaction conditions and catalysts.

Industrial Production Methods

Industrial production of this compound is not widely established due to the complexity of its synthesis. Most of the available this compound is obtained through extraction from natural sources rather than synthetic production. The extraction process is optimized to yield the highest purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions

Kuguacin R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Comparison with Similar Compounds

Similar compounds include Kuguacin A, Kuguacin B, Kuguacin C, and Kuguacin D . While these compounds share a common triterpenoid structure, Kuguacin R is unique due to its specific molecular configuration and biological activities. For example, Kuguacin J has shown promise as an inhibitor of neuraminidase, an enzyme involved in the influenza virus .

Conclusion

This compound is a fascinating compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields. Continued research on this compound and its related compounds could lead to significant advancements in medicine and other industries.

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol

InChI

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1

InChI Key

PAZKUEDDPDHJSO-AZDSEBKLSA-N

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.